4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphth alene-2,7-disulphonate (sodium salt)
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Overview
Description
4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its application as a dye. It is commonly referred to as Chlorazol Black or Direct Black 38 . This compound is characterized by its strong affinity for cellulose and chitin, making it useful in various staining applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-diaminophenyl, followed by coupling with 3,3’-dimethyl-1,1’-biphenyl-4-ylazo. Subsequent steps involve further diazotization and coupling with 5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound .
Scientific Research Applications
4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for staining and visualization of different compounds.
Medicine: Utilized in diagnostic assays and as an auxiliary stain for chromosomes.
Industry: Applied in the textile industry for dyeing fabrics, providing bright and long-lasting colors.
Mechanism of Action
The compound exerts its effects primarily through its strong affinity for cellulose and chitin. It binds covalently to hydroxyl, sulfhydryl, and amino groups in fibers under alkaline conditions, resulting in bright and long-lasting colors . The molecular targets include cellulose and chitin, and the pathways involved are primarily related to the formation of covalent bonds with these substrates .
Comparison with Similar Compounds
Similar Compounds
Direct Black 38: Another name for the same compound, highlighting its use as a direct dye.
Chlorazole Black E: A synonym for the compound, emphasizing its application in staining.
Uniqueness
4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate stands out due to its strong affinity for cellulose and chitin, making it particularly effective in staining applications. Its ability to form covalent bonds with fibers under alkaline conditions results in brighter and longer-lasting colors compared to other dyes .
Properties
CAS No. |
72906-45-7 |
---|---|
Molecular Formula |
C36H28N9Na3O10S3 |
Molecular Weight |
911.8 g/mol |
IUPAC Name |
trisodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H31N9O10S3.3Na/c1-18-13-20(3-10-27(18)41-43-29-12-5-23(37)17-26(29)38)21-4-11-28(19(2)14-21)42-44-34-30(57(50,51)52)15-22-16-31(58(53,54)55)35(36(46)32(22)33(34)39)45-40-24-6-8-25(9-7-24)56(47,48)49;;;/h3-17,46H,37-39H2,1-2H3,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |
InChI Key |
CGYNYPLWYJDIFI-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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